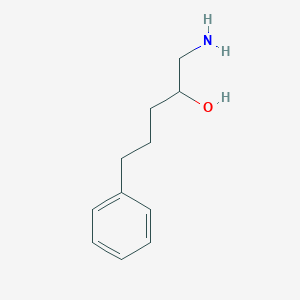

1-Amino-5-phenylpentan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-amino-5-phenylpentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c12-9-11(13)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-9,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWJYCOTNSNTJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Amino 5 Phenylpentan 2 Ol and Its Stereoisomers

Retrosynthetic Strategies for Construction of the Carbon Skeleton

Retrosynthetic analysis of 1-amino-5-phenylpentan-2-ol reveals several potential disconnection points, leading to plausible synthetic routes. The primary disconnections involve the carbon-nitrogen and carbon-oxygen bonds at the stereogenic centers, as well as key carbon-carbon bonds in the pentane (B18724) backbone.

A primary disconnection of the C1-N bond suggests a precursor such as a 2-hydroxy-1-halide or a 1,2-epoxide, which can undergo nucleophilic substitution with an amino group equivalent. This approach is common for the synthesis of amino alcohols.

Alternatively, a disconnection of the C2-O bond points towards a 2-amino-1-halide or a 2-amino alcohol precursor, though this is a less common strategy.

From a carbon-carbon bond perspective, a key disconnection can be made between C2 and C3. This suggests an aldol-type reaction between a three-carbon aldehyde equivalent and a two-carbon enolate equivalent containing the amino functionality. Another possibility is the disconnection between C3 and C4, which would involve the coupling of a phenylpropyl electrophile with a two-carbon nucleophile containing the amino and hydroxyl precursors.

A particularly common and effective retrosynthetic approach for 1,2-amino alcohols involves the disconnection of both the C-N and C-O bonds, leading back to a ketone precursor, 1-phenylpentan-2-one (B142835). This ketone can then be subjected to reductive amination to introduce the amino group and reduce the carbonyl to the desired alcohol. This strategy allows for the potential for stereocontrol during the reduction and amination steps.

Classical Synthetic Approaches

Classical synthetic approaches to this compound and its analogs often involve multi-step sequences that may not be stereoselective, thus producing mixtures of stereoisomers that require subsequent resolution. These methods are foundational and demonstrate the fundamental transformations required to construct the target molecule.

Approaches via Reductive Transformations

Reductive amination of a suitable ketone precursor is a widely used method for the synthesis of amino alcohols. In the context of this compound, this would involve the synthesis of 1-phenylpentan-2-one, followed by its reaction with an amine source and a reducing agent.

The synthesis of 1-phenylpentan-2-one can be achieved through various standard organic reactions. One common method is the acylation of benzene (B151609) with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (Friedel-Crafts acylation), followed by reduction of the resulting ketone to 1-phenylpentane and subsequent oxidation to the desired ketone. A more direct route involves the reaction of phenylacetyl chloride with a propyl organometallic reagent, such as propylmagnesium bromide.

Once 1-phenylpentan-2-one is obtained, it can be subjected to reductive amination. This process typically involves the in situ formation of an imine or enamine by reacting the ketone with ammonia (B1221849) or a primary amine, followed by reduction. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/Pd, Pt, or Ni). The choice of reducing agent can influence the reaction conditions and selectivity. This approach generally leads to a mixture of diastereomers (erythro and threo) and enantiomers, which would necessitate a subsequent resolution step to isolate the desired stereoisomer.

Approaches via Amination Reactionsnih.govdiva-portal.org

Amination reactions provide another classical route to this compound. A common strategy involves the ring-opening of a suitable epoxide with an amine. For the synthesis of the target molecule, this would require the preparation of 1,2-epoxy-5-phenylpentane. This epoxide can be synthesized from 5-phenyl-1-pentene (B85501) via epoxidation with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).

The subsequent reaction of 1,2-epoxy-5-phenylpentane with an amine, such as ammonia or a protected amine equivalent, would lead to the formation of the amino alcohol. The regioselectivity of the epoxide opening is a key consideration. Under neutral or basic conditions, the amine will typically attack the less sterically hindered carbon (C1), yielding the desired this compound. However, under acidic conditions, the attack may occur at the more substituted carbon (C2), leading to the regioisomeric product. This method, when starting from a racemic epoxide, will produce a racemic mixture of the amino alcohol.

Multi-step Linear Syntheses

Multi-step linear syntheses offer a versatile, albeit often longer, approach to constructing this compound. These syntheses build the carbon skeleton and introduce the functional groups in a sequential manner.

One potential multi-step route could begin with a Grignard reaction between 3-phenylpropylmagnesium bromide and propylene (B89431) oxide. This would form 5-phenyl-2-pentanol. The hydroxyl group could then be oxidized to the corresponding ketone, 5-phenyl-2-pentanone. Subsequent alpha-amination of this ketone, for instance, via alpha-bromination followed by nucleophilic substitution with an amine, would yield the desired amino alcohol.

Alternatively, a route starting from a chiral pool material, such as an amino acid, could be envisioned. For example, a protected derivative of a suitable amino acid could be elaborated through a series of carbon-carbon bond-forming reactions to construct the pentane chain with the phenyl group at the desired position. Subsequent functional group manipulations would then lead to the target amino alcohol. While potentially offering better stereocontrol, these routes can be lengthy and require careful selection of protecting groups.

Asymmetric Synthesis of this compound Enantiomers and Diastereomers

To overcome the limitations of classical methods in controlling stereochemistry, asymmetric synthesis approaches are employed. These methods aim to produce specific enantiomers and diastereomers of this compound in high purity, avoiding the need for resolution of racemic mixtures.

Chiral Auxiliary-Mediated Synthesisnih.gov

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

A prominent example of this strategy is the use of Evans oxazolidinone auxiliaries. In a potential synthesis of a stereoisomer of this compound, an Evans auxiliary could be acylated with a suitable carboxylic acid derivative to form a chiral imide. The enolate of this imide can then undergo a diastereoselective aldol (B89426) reaction with an appropriate aldehyde, such as 3-phenylpropanal (B7769412). The stereochemistry of the aldol addition is controlled by the chiral auxiliary.

Subsequent removal of the chiral auxiliary would yield a chiral β-hydroxy carboxylic acid derivative. The carboxylic acid can then be converted to the corresponding amine via a Curtius, Hofmann, or Schmidt rearrangement, providing the desired this compound with high enantiomeric and diastereomeric purity. The specific stereoisomer obtained would depend on the choice of the Evans auxiliary and the reaction conditions.

Below is a table summarizing the different synthetic approaches:

| Methodology | Key Precursor(s) | Key Transformation(s) | Stereocontrol |

| 2.2.1. Reductive Transformations | 1-Phenylpentan-2-one | Reductive amination | Generally poor; produces mixtures of stereoisomers |

| 2.2.2. Amination Reactions | 1,2-Epoxy-5-phenylpentane | Epoxide ring-opening with an amine | Generally poor with racemic epoxides |

| 2.2.3. Multi-step Linear Syntheses | 3-Phenylpropylmagnesium bromide, Propylene oxide | Grignard reaction, oxidation, alpha-amination | Can be achieved with chiral reagents or catalysts |

| 2.3.1. Chiral Auxiliary-Mediated Synthesis | Evans oxazolidinone, 3-Phenylpropanal | Diastereoselective aldol reaction, rearrangement | High; controlled by the chiral auxiliary |

Asymmetric Catalysis in Stereoselective Construction

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and avoids the need for stoichiometric chiral auxiliaries or late-stage resolution of racemic mixtures. For the synthesis of this compound, organocatalytic, metal-catalyzed, and biocatalytic methods are prominent.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. L-proline and its derivatives have emerged as powerful catalysts for carbon-carbon bond-forming reactions, operating through enamine or iminium ion intermediates. The synthesis of γ-amino alcohols can be achieved via proline-catalyzed Mannich or aldol reactions.

A plausible proline-catalyzed Mannich reaction to form the backbone of this compound would involve the reaction of propanal with an imine derived from 3-phenylpropanal and an appropriate amine, such as p-methoxyaniline (PMP-NH2). The proline catalyst first reacts with propanal to form a chiral enamine. This enamine then attacks the imine in a stereoselective manner. The resulting β-amino aldehyde can then be reduced (e.g., with sodium borohydride) to furnish the desired γ-amino alcohol. The stereochemical outcome is dictated by the catalyst's chirality and the well-defined transition state, which shields one face of the enamine, leading to high diastereo- and enantioselectivity. rsc.orgacs.org

Alternatively, a proline-catalyzed aldol reaction between a ketone and an aldehyde can be employed. Simple amino acids like alanine (B10760859) have also been shown to catalyze such reactions with excellent stereocontrol. rsc.org These methods are attractive due to the low toxicity, low cost, and ready availability of the catalysts.

Table 1: Representative Proline-Catalyzed Synthesis of γ-Amino Alcohols

| Reaction Type | Catalyst | Key Substrates | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Mannich Reaction + Reduction | L-Proline (20 mol%) | Aliphatic Aldehyde + N-PMP-imine | >95:5 (syn) | >98% | acs.org |

| Cross-Mannich Reaction + Reduction | L-Proline (20 mol%) | Propanal + Fluorinated aldimine | 91:9 (syn:anti) | 96% (syn) | rsc.orgresearchgate.net |

Transition metal complexes with chiral ligands are highly effective catalysts for a wide range of asymmetric reactions. For the synthesis of this compound, several metal-catalyzed strategies are applicable.

Asymmetric Hydrogenation and Transfer Hydrogenation: A powerful two-step approach involves the initial synthesis of the corresponding β-amino ketone, 1-amino-5-phenylpentan-2-one. This intermediate can then be subjected to a diastereoselective reduction. Rhodium-based catalysts with BINAP ligands are effective for asymmetric hydrogenation under hydrogen pressure to yield syn-γ-amino alcohols. rsc.org Conversely, iridium-catalyzed asymmetric transfer hydrogenation, using isopropanol (B130326) as the hydrogen source, can produce the corresponding anti-γ-amino alcohols with high diastereoselectivity. rsc.org This dual approach allows for selective access to different diastereomers from a common precursor.

Asymmetric Hydroamination: A more direct route involves the copper-catalyzed asymmetric hydroamination of unprotected allylic alcohols. nih.gov For the target molecule, this would involve the reaction of 5-phenylpent-1-en-3-ol (B8644150) with an amine source in the presence of a copper catalyst and a chiral ligand. This method forms the C-N bond and sets the amine-bearing stereocenter in a single step with high regio- and enantioselectivity.

Asymmetric Aldol Reactions: Chiral nickel(II) complexes have been shown to catalyze direct, asymmetric aldol reactions between N-acyl-1,3-thiazolidine-2-thiones and aldehydes, providing a route to β-hydroxy-α-amino acid derivatives, which are structurally related to the target compound. rsc.org This methodology could potentially be adapted for the synthesis of γ-amino alcohols.

Asymmetric Cyclopropanation and Ring-Opening: A more complex but versatile strategy involves the asymmetric synthesis of donor-acceptor cyclopropanes. These strained rings can undergo nucleophilic ring-opening reactions. An asymmetric ring-opening of a suitable cyclopropane (B1198618) with an amine nucleophile, catalyzed by a chiral copper or nickel complex, can lead to the formation of γ-aminobutyric acid derivatives, which are precursors to γ-amino alcohols. nih.gov

Table 2: Examples of Metal-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols

| Methodology | Catalyst System | Stereochemical Outcome | Yield | Selectivity (dr or ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Ir / α-substituted-amino acid amide | anti-product | up to 99% | up to >99:1 dr | rsc.org |

| Asymmetric Hydrogenation | Rh / BINAP | syn-product | up to 99% | up to >99:1 dr | rsc.org |

| Asymmetric Hydroamination | CuH / Chiral Ligand | Chiral γ-Amino Alcohol | up to 96% | up to 99% ee | nih.gov |

| Asymmetric Ring-Opening | Cu(II) / Trisoxazoline | Enantioenriched γ-hydroxybutyric acid derivative | 70-93% | 79-99% ee | nih.gov |

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity under mild conditions. Amine transaminases (ATAs) and keto reductases (KREDs) are particularly useful for synthesizing chiral amines and alcohols.

Amine Transaminases (ATAs): ATAs catalyze the asymmetric transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone. To synthesize this compound, one would use 1-hydroxy-5-phenylpentan-2-one as the keto substrate. The ATA, which contains a pyridoxal-5'-phosphate (PLP) cofactor, would selectively add the amino group to form one specific enantiomer of the product. Both (R)- and (S)-selective ATAs are available, allowing access to either enantiomer of the amine. This approach is highly attractive due to its high enantioselectivity (>99% ee) and environmentally friendly reaction conditions (aqueous buffer, room temperature).

Keto Reductases (KREDs): KREDs catalyze the asymmetric reduction of a prochiral ketone to a chiral secondary alcohol, using a cofactor such as NADPH or NADH. A potential strategy would be the asymmetric reduction of 1-amino-5-phenylpentan-2-one. By selecting the appropriate KRED, either the (R)- or (S)-alcohol can be obtained with very high enantiomeric excess. This pathway complements the metal-catalyzed hydrogenation methods and often provides superior selectivity.

Chemoenzymatic Synthetic Routes

Chemoenzymatic routes combine the advantages of both chemical synthesis and biocatalysis. A common strategy involves using traditional organic chemistry to construct a key intermediate, which is then subjected to a highly selective enzymatic transformation.

For this compound, a chemical synthesis could be used to prepare the prochiral ketone 1-hydroxy-5-phenylpentan-2-one. This can be achieved through various classical methods, such as the acylation of a phenylpropyl organometallic reagent followed by α-hydroxylation. The resulting ketone can then be converted into the desired chiral amino alcohol using an amine transaminase, which installs the amine group with high enantioselectivity.

Alternatively, a chemical process could generate the β-amino ketone 1-amino-5-phenylpentan-2-one, which is then stereoselectively reduced to the target γ-amino alcohol using a keto reductase. This combination allows for the efficient construction of the molecular backbone through robust chemical reactions, while relying on the exquisite selectivity of an enzyme to set the final stereochemistry. This approach often leads to more efficient and sustainable processes compared to purely chemical or purely enzymatic routes. acs.org

Purification and Resolution Techniques for Stereoisomers

When a synthetic method produces a mixture of stereoisomers, purification and separation techniques are required. For chiral compounds like this compound, classical resolution or modern chromatographic methods can be employed.

Diastereomeric Salt Formation: This is a classical resolution technique used to separate enantiomers from a racemic mixture. The racemic amino alcohol is treated with a single enantiomer of a chiral acid, such as (+)-tartaric acid or (S)-mandelic acid. wikipedia.orglibretexts.org This reaction forms a pair of diastereomeric salts ((R)-amine•(R)-acid and (S)-amine•(R)-acid), which have different physical properties, most notably solubility. Through a process of fractional crystallization, one of the diastereomeric salts can be selectively precipitated from the solution. The purified salt is then treated with a base to neutralize the chiral acid, liberating the enantiomerically pure amino alcohol. libretexts.org

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used method for both analyzing the enantiomeric purity and for preparative separation of enantiomers. chromatographyonline.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly versatile and can separate a wide range of chiral compounds, including amino alcohols. scas.co.jp The racemic mixture is passed through the column, and the enantiomers interact differently with the chiral stationary phase, causing them to elute at different times, thus achieving separation. This technique can provide enantiomers with very high purity (>99.5%). nih.govyakhak.org

Comparative Analysis of Synthetic Efficiencies and Stereocontrol

The choice of synthetic strategy for this compound depends on factors such as desired stereoisomer, scale, cost, and environmental impact.

Stereocontrol: Asymmetric catalytic methods (organo-, metal-, and biocatalytic) are superior in terms of stereocontrol as they are designed to directly produce a single, desired stereoisomer in high diastereomeric and enantiomeric excess. This avoids the 50% theoretical yield limit of classical resolution, which starts with a racemic mixture. Biocatalytic methods, in particular, often provide unparalleled enantioselectivity (often >99% ee). Metal-catalyzed hydrogenation offers excellent diastereocontrol, providing access to either syn or anti isomers by simply changing the catalyst system. rsc.org

Efficiency and Yield: Chemical methods, especially metal-catalyzed routes, are often highly efficient, scalable, and can provide high yields. nih.gov Organocatalytic methods are also effective, though catalyst loading may be higher. Biocatalytic reactions can achieve near-quantitative conversion, but volumetric productivity can sometimes be a limitation for large-scale industrial processes. Resolution techniques are inherently less efficient in terms of atom economy, as at least half of the material is an undesired isomer unless an effective racemization and recycling protocol is implemented. wikipedia.org

Operational Simplicity and Cost: Organocatalysis and biocatalysis are often operationally simpler, proceeding under mild, aerobic conditions and avoiding the need for expensive or toxic heavy metals. Proline and other amino acid catalysts are inexpensive and readily available. Enzymes, while historically expensive, are becoming more accessible through protein engineering and recombinant expression. Metal catalysts, particularly those based on rhodium or iridium, can be costly, and their removal from the final product is a critical concern in pharmaceutical manufacturing.

Green Chemistry: Biocatalytic routes are generally considered the "greenest" approach, as they use water as a solvent, operate at ambient temperature and pressure, and employ biodegradable catalysts. Organocatalysis is also a step forward from many traditional metal-catalyzed processes.

Chemical Reactivity and Derivatization of 1 Amino 5 Phenylpentan 2 Ol

Transformations Involving the Amino Functionality

The primary amino group in 1-amino-5-phenylpentan-2-ol is a nucleophilic center, making it susceptible to reaction with a wide array of electrophiles.

Acylation, Sulfonylation, and Amidation Reactions

The amino group of this compound readily undergoes acylation to form amides, sulfonylation to produce sulfonamides, and can participate in further amidation reactions.

Acylation: This reaction involves the treatment of this compound with acylating agents such as acyl chlorides or anhydrides in the presence of a base. The base serves to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the ammonium (B1175870) intermediate, driving the reaction to completion. The selection of the acylating agent allows for the introduction of a wide variety of acyl groups, thereby modifying the lipophilicity and other physicochemical properties of the parent molecule. The general reaction is depicted below:

R-COCl (Acyl chloride) + H₂N-CH₂-CH(OH)-(CH₂)₃-Ph → R-CO-NH-CH₂-CH(OH)-(CH₂)₃-Ph + HCl

(R-CO)₂O (Acid anhydride) + H₂N-CH₂-CH(OH)-(CH₂)₃-Ph → R-CO-NH-CH₂-CH(OH)-(CH₂)₃-Ph + R-COOH

Selective N-acylation of amino alcohols is a common challenge in organic synthesis due to the competing O-acylation of the hydroxyl group. google.com However, by controlling reaction conditions, such as using specific solvents and bases, preferential N-acylation can be achieved. For instance, the use of a mixed anhydride (B1165640) method, where an organic acid is reacted with a sulfonyl chloride to form a mixed anhydride in situ, has been shown to be effective for the selective N-acylation of amino alcohols. google.com

Sulfonylation: The amino group can also be readily sulfonated using sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine (B92270) or triethylamine. This reaction yields sulfonamides, which are known for their stability and are often used as protecting groups for amines or as functional motifs in biologically active molecules.

R-SO₂Cl (Sulfonyl chloride) + H₂N-CH₂-CH(OH)-(CH₂)₃-Ph → R-SO₂-NH-CH₂-CH(OH)-(CH₂)₃-Ph + HCl

Amidation Reactions: While the primary amine can be acylated to form an amide, it can also act as the amine component in coupling reactions with carboxylic acids to form a new amide bond. This is typically facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Alkylation and Reductive Amination Strategies

The nitrogen atom of the amino group can be alkylated to form secondary or tertiary amines.

Alkylation: Direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation, resulting in a mixture of mono-, di-, and even tri-alkylated products (quaternary ammonium salt).

Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination. This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form a Schiff base (imine) or an enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method offers high yields and selectivity for the desired N-alkylated product.

The general scheme for reductive amination is as follows:

H₂N-CH₂-CH(OH)-(CH₂)₃-Ph + R'-CHO (Aldehyde) ⇌ R'-CH=N-CH₂-CH(OH)-(CH₂)₃-Ph + H₂O

R'-CH=N-CH₂-CH(OH)-(CH₂)₃-Ph + [H] (Reducing agent) → R'-CH₂-NH-CH₂-CH(OH)-(CH₂)₃-Ph

This strategy allows for the introduction of a diverse range of alkyl or arylalkyl groups onto the nitrogen atom.

Formation of Heterocyclic Derivatives (e.g., δ-Lactams)

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of heterocyclic compounds. A notable example is the formation of a δ-lactam (a six-membered cyclic amide) through intramolecular cyclization.

H₂N-CH₂-CH(OH)-(CH₂)₃-Ph → [Oxidation and Cyclization] → δ-Lactam

The resulting δ-lactam would be a piperidin-2-one derivative with a phenylpropyl substituent. The specific stereochemistry of the starting material would influence the stereochemistry of the final product.

Transformations Involving the Hydroxyl Functionality

The secondary hydroxyl group in this compound can undergo reactions typical of alcohols, such as esterification, etherification, oxidation, and reduction.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can be acylated to form esters. This is typically achieved by reacting this compound with an acyl chloride or an acid anhydride in the presence of a base. To achieve selective O-acylation in the presence of the more nucleophilic amino group, the amino group must first be protected. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). Once the amine is protected, the hydroxyl group can be esterified. Subsequent deprotection of the amine yields the O-acylated amino alcohol.

(Protected Amine)-CH₂-CH(OH)-(CH₂)₃-Ph + R-COCl → (Protected Amine)-CH₂-CH(O-CO-R)-(CH₂)₃-Ph + HCl

Chemoselective O-acylation of amino alcohols can also be achieved under acidic conditions. nih.gov

Etherification: The hydroxyl group can also be converted into an ether. A common method for this is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Similar to esterification, protection of the amino group is generally required to prevent its competing alkylation.

(Protected Amine)-CH₂-CH(OH)-(CH₂)₃-Ph + NaH → (Protected Amine)-CH₂-CH(O⁻Na⁺)-(CH₂)₃-Ph

(Protected Amine)-CH₂-CH(O⁻Na⁺)-(CH₂)₃-Ph + R-X → (Protected Amine)-CH₂-CH(O-R)-(CH₂)₃-Ph + NaX

Oxidation and Reduction Chemistry

Oxidation: The secondary alcohol in this compound can be oxidized to a ketone. A variety of oxidizing agents can be used for this purpose, with the choice of reagent depending on the desired selectivity and the presence of other functional groups. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often employed to avoid over-oxidation or side reactions with the amino group. Again, protection of the amino group is often advisable before carrying out the oxidation.

(Protected Amine)-CH₂-CH(OH)-(CH₂)₃-Ph + [O] → (Protected Amine)-CH₂-C(=O)-(CH₂)₃-Ph

Reduction: The hydroxyl group itself is not reducible under standard conditions. However, it can be transformed into a better leaving group, such as a tosylate or mesylate, which can then be displaced by a hydride reagent (e.g., lithium aluminum hydride, LiAlH₄) in a nucleophilic substitution reaction. This two-step sequence would effectively deoxygenate the C-2 position, converting this compound into 1-amino-5-phenylpentane.

(Protected Amine)-CH₂-CH(OH)-(CH₂)₃-Ph + TsCl → (Protected Amine)-CH₂-CH(OTs)-(CH₂)₃-Ph

(Protected Amine)-CH₂-CH(OTs)-(CH₂)₃-Ph + LiAlH₄ → (Protected Amine)-CH₂-CH₂-(CH₂)₃-Ph

This overview highlights the versatile reactivity of this compound, which serves as a valuable building block for the synthesis of a wide range of derivatives with potential applications in various fields of chemistry.

Table of Reaction Products

| Starting Material | Reagent(s) | Product Type |

|---|---|---|

| This compound | Acyl chloride / Acid anhydride | N-Acyl derivative (Amide) |

| This compound | Sulfonyl chloride | N-Sulfonyl derivative (Sulfonamide) |

| This compound | Aldehyde/Ketone, Reducing agent | N-Alkyl derivative |

| This compound | Oxidizing agent, Catalyst | δ-Lactam |

| N-Protected-1-amino-5-phenylpentan-2-ol | Acyl chloride / Acid anhydride | O-Acyl derivative (Ester) |

| N-Protected-1-amino-5-phenylpentan-2-ol | Base, Alkyl halide | O-Alkyl derivative (Ether) |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acyl chloride |

| Acid anhydride |

| Sulfonyl chloride |

| Tosyl chloride |

| Mesyl chloride |

| Pyridine |

| Triethylamine |

| Dicyclohexylcarbodiimide (DCC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Alkyl halide |

| Aldehyde |

| Ketone |

| Sodium borohydride |

| Sodium cyanoborohydride |

| Sodium triacetoxyborohydride |

| Piperidin-2-one |

| tert-Butyloxycarbonyl (Boc) |

| Benzyloxycarbonyl (Cbz) |

| Sodium hydride |

| Pyridinium chlorochromate (PCC) |

| Dess-Martin periodinane |

| Lithium aluminum hydride |

Selective Protection and Deprotection Strategies

In the multistep synthesis of complex molecules derived from this compound, the selective protection of one functional group is crucial to prevent unwanted side reactions while modifying the other. The inherent difference in nucleophilicity between the primary amine and the secondary alcohol forms the basis for this selectivity.

The primary amino group is generally more nucleophilic than the hydroxyl group, allowing for its selective protection under carefully controlled conditions. researchgate.net Carbamates are the most common protecting groups for amines, formed by their reaction with chloroformates or dicarbonates. The tert-butyloxycarbonyl (Boc) group is widely used due to its stability under various conditions and its facile removal under mild acidic conditions. researchgate.netresearchgate.net Another common amine protecting group is the benzyloxycarbonyl (Cbz) group, which is stable to acidic and basic conditions but can be readily removed by catalytic hydrogenation.

Conversely, to react the amine, the hydroxyl group must be protected. Silyl (B83357) ethers, such as the tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, are frequently employed to protect alcohols. These groups are introduced by reacting the alcohol with the corresponding silyl chloride in the presence of a weak base like imidazole. Silyl ethers are stable to a wide range of non-fluoride-containing reagents but are easily cleaved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF).

The selection of a protecting group strategy depends on the planned subsequent reaction conditions, ensuring that the chosen group remains intact until its intended removal. This orthogonality is a cornerstone of modern synthetic chemistry.

Table 1: Common Protection and Deprotection Strategies for Amino and Hydroxyl Groups

| Functional Group | Protecting Group | Reagents for Protection | Reagents for Deprotection | Stability Conditions |

|---|---|---|---|---|

| Amino (-NH₂) | tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, mild base (e.g., NaHCO₃) | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Stable to base, hydrogenation |

| Amino (-NH₂) | Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (CbzCl), base (e.g., Na₂CO₃) | H₂, Pd/C (Catalytic Hydrogenation) | Stable to acid, base |

| Hydroxyl (-OH) | tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole in DMF | Tetrabutylammonium fluoride (TBAF) in THF | Stable to base, mild acid, oxidation, reduction |

| Hydroxyl (-OH) | Benzyl (Bn) | Benzyl bromide (BnBr), NaH | H₂, Pd/C (Catalytic Hydrogenation) | Stable to acid, base, oxidation, reduction |

Reactions Involving Both Amino and Hydroxyl Groups

The proximate arrangement of the amino and hydroxyl groups in a 1,2- or β-amino alcohol structure like this compound allows for concerted reactions that involve both functionalities. A primary example of such a reaction is the formation of five-membered heterocyclic rings, specifically oxazolidines.

This cyclization reaction is typically achieved by reacting the amino alcohol with an aldehyde or a ketone in the presence of an acid catalyst or under dehydrating conditions. The reaction proceeds through initial formation of a hemiaminal, which then undergoes intramolecular cyclization via nucleophilic attack by the hydroxyl group, followed by dehydration to yield the stable oxazolidine (B1195125) ring. The phenylpentyl backbone would be incorporated into the resulting heterocyclic structure. The choice of the carbonyl compound (aldehyde or ketone) determines the substitution at the 2-position of the oxazolidine ring. This transformation serves as both a derivatization method and a strategy to simultaneously protect both the amino and hydroxyl groups.

Synthesis and Structural Modification of Analogues and Derivatives

The functional groups of this compound serve as handles for extensive structural modification, enabling the synthesis of a diverse library of analogues and derivatives. mdpi.orgnih.gov These modifications can be targeted at the amino group, the hydroxyl group, or the phenyl ring.

N-Derivatization: Following the protection of the hydroxyl group, the primary amine can undergo a variety of transformations.

N-Alkylation: Reaction with alkyl halides can introduce one or two alkyl substituents on the nitrogen atom, yielding secondary or tertiary amines.

N-Acylation: Reaction with acyl chlorides or acid anhydrides produces amide derivatives. This is a common strategy to incorporate new structural motifs. mdpi.com

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) provides a direct route to N-alkylated derivatives.

O-Derivatization: With the amino group protected, the hydroxyl group can be modified.

O-Acylation (Esterification): Reaction with acyl chlorides or anhydrides yields esters.

O-Alkylation (Etherification): Deprotonation of the hydroxyl group with a strong base followed by reaction with an alkyl halide results in the formation of ethers.

Modifications of the Phenyl Ring: The phenyl group can be functionalized through electrophilic aromatic substitution reactions. Depending on the directing effects of the alkylamino-alcohol chain, substituents such as nitro (-NO₂), halogen (-Br, -Cl), or acyl groups can be introduced onto the aromatic ring, typically at the ortho and para positions. These new functional groups can then be used for further synthetic elaborations.

Table 2: Potential Analogues and Derivatives of this compound

| Modification Type | Target Site | Reaction | Reagents | Resulting Derivative Class |

|---|---|---|---|---|

| N-Acylation | Amino Group | Amide bond formation | Acyl chloride (R-COCl), Base | N-Acyl derivative |

| N-Alkylation | Amino Group | Alkylation | Alkyl halide (R-X), Base | N-Alkyl derivative (secondary/tertiary amine) |

| O-Esterification | Hydroxyl Group | Ester formation | Acid anhydride (R-CO)₂O, Catalyst | O-Acyl derivative (Ester) |

| O-Etherification | Hydroxyl Group | Williamson Ether Synthesis | NaH, Alkyl halide (R-X) | O-Alkyl derivative (Ether) |

| Cyclization | Amino & Hydroxyl | Oxazolidine formation | Aldehyde (R-CHO), Acid catalyst | Oxazolidine derivative |

| Aromatic Substitution | Phenyl Ring | Nitration | HNO₃, H₂SO₄ | Nitrophenyl derivative |

Following a comprehensive search of scientific literature, there is insufficient specific, verifiable information available in the public domain to generate a detailed article on "this compound" that adheres to the strict outline provided.

The requested topics—such as its specific role as a chiral auxiliary in diastereoselective carbon-carbon bond formation, its use in diastereoselective functionalization, the design of its derived ligands, and its application in asymmetric hydrogenation and aldol (B89426) reactions—are highly specialized. While the broader classes of compounds like chiral amino alcohols are extensively studied and utilized in these areas, research findings, data, and detailed examples pertaining specifically to this compound for these applications could not be located.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested, while strictly focusing on this compound. Constructing such an article would require speculation or generalization from other, different compounds, which would not meet the required standards of scientific accuracy for this specific chemical.

Applications of 1 Amino 5 Phenylpentan 2 Ol in Advanced Synthetic Chemistry

Utilization as a Chiral Ligand in Asymmetric Catalysis

Application in Asymmetric Oxidation and Reduction Processes

Chiral amino alcohols are fundamental as ligands and catalysts in asymmetric synthesis, particularly in reactions involving the reduction of prochiral ketones and imines, as well as in certain oxidation processes. nih.govwestlake.edu.cn The stereogenic center in 1-Amino-5-phenylpentan-2-ol can effectively influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over another.

In the context of asymmetric reductions, ligands derived from amino alcohols are widely used in the catalytic enantioselective addition of organometallic reagents to aldehydes and ketones. For instance, the addition of diethylzinc (B1219324) to aldehydes, a benchmark reaction for testing new chiral catalysts, often employs β-amino alcohols to achieve high enantioselectivity. The nitrogen and oxygen atoms of the amino alcohol can chelate to the zinc atom, forming a rigid chiral complex that directs the approach of the aldehyde, resulting in a highly enantioenriched secondary alcohol. While specific studies on this compound are not prevalent, the performance of analogous chiral amino alcohols in such reactions underscores its potential.

Recent advancements have also focused on developing novel catalytic strategies for synthesizing chiral β-amino alcohols themselves, such as the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines. westlake.edu.cn Furthermore, enantioselective radical C–H amination of alcohols represents a modern approach to accessing these valuable structures from simple precursors, highlighting the continuous innovation in this area. nih.gov

Table 1: Performance of Representative Chiral Amino Alcohol Ligands in the Asymmetric Addition of Diethylzinc to Benzaldehyde

| Chiral Ligand | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| (1R,2S)-(-)-N-Methylephedrine | 2 | 0 | >95 | 90 |

| (-)-DAIB (3-exo-(Dimethylamino)isoborneol) | 2 | 0 | 100 | 98 |

| (1R,2S)-N-Pyrrolidinylnorephedrine | 5 | 0 | 92 | 94 |

| Chiral Amino Alcohol from Valine | 10 | 25 | 98 | 97 |

This table presents illustrative data for well-known chiral amino alcohols to demonstrate the typical efficacy of this compound class in asymmetric catalysis.

Ligand-Metal Coordination Chemistry and Complex Formation

The bifunctional nature of this compound, containing both a "hard" oxygen donor and a "borderline" nitrogen donor, makes it an excellent ligand for a variety of metal ions. It can act as a bidentate chelating agent, forming stable five-membered rings with metal centers. This chelation is fundamental to its role in catalysis, as it creates a well-defined and rigid chiral environment around the metal. jocpr.com

The coordination chemistry of amino alcohols and related amino acid derivatives with transition metals such as copper(II), nickel(II), cobalt(II), palladium(II), and manganese(II) has been extensively studied. researchgate.netresearchgate.netmdpi.com In these complexes, the ligand typically coordinates through the nitrogen of the amino group and the oxygen of the hydroxyl group. The resulting metal complexes can themselves be used as catalysts or as building blocks for more elaborate structures.

For example, Schiff base complexes derived from amino acids and aldehydes are known to coordinate with a range of transition metals, forming complexes where the ligand acts as an ONO donor set. researchgate.net Similarly, complexes of N-protected amino acids are of great interest as models for understanding metal-protein interactions. jofamericanscience.org The phenyl group in this compound can further influence the electronic properties and steric environment of the resulting metal complex, potentially modulating its catalytic activity and stability.

Table 2: Metal Ions Known to Form Complexes with Amino Alcohol and Amino Acid-Type Ligands

| Metal Ion | Typical Coordination Geometry | Application of Complex |

| Copper(II) | Square Planar, Octahedral | Catalysis, Antimicrobial Agent |

| Nickel(II) | Square Planar, Octahedral | Catalysis, Material Science |

| Palladium(II) | Square Planar | Cross-Coupling Catalysis |

| Cobalt(II) | Tetrahedral, Octahedral | Oxidation Catalysis, Biological Mimics |

| Zinc(II) | Tetrahedral | Lewis Acid Catalysis |

| Manganese(II) | Tetrahedral, Octahedral | Oxidation Catalysis |

Building Block for Complex Molecular Architectures

Beyond its use as a chiral ligand, this compound is a valuable chiral building block, or synthon, for the construction of more complex and high-value molecules. Both the amino and hydroxyl groups can be selectively functionalized, allowing for its stepwise integration into larger structures.

Integration into Advanced Organic Scaffolds

The functional groups of this compound serve as handles for constructing advanced organic scaffolds, particularly heterocyclic systems which are prevalent in pharmaceuticals and agrochemicals. beilstein-journals.org The primary amine can act as a nucleophile to form amides, imines, or be incorporated into nitrogen-containing rings. For instance, amino acids and their derivatives are common starting materials for the synthesis of quinazolinones and other fused heterocyclic systems. nih.gov

The vicinal (1,2-) relationship of the amino and hydroxyl groups is particularly useful for the synthesis of certain heterocycles, such as oxazolines, which can be formed through cyclization reactions. Moreover, the amino alcohol moiety can be used to synthesize more complex structures like triazoles through multi-step sequences, for example, via thiol-epoxy click chemistry pathways starting from related epoxides. mdpi.com The long phenylpentyl chain provides a lipophilic segment that can be crucial for the biological activity or material properties of the final scaffold.

Precursor in the Synthesis of Natural Product Fragments

Chiral amino alcohols are important intermediates in the total synthesis of many natural products. uni-bayreuth.depsu.edu Nature frequently uses the amino alcohol motif in alkaloids, polyketides, and non-ribosomal peptides. The synthesis of these complex targets often relies on a strategy of assembling smaller, enantiomerically pure fragments.

This compound represents a chiral fragment that could be incorporated into the synthesis of natural product analogues. For example, many bioactive natural products contain chromane (B1220400) and chromene scaffolds, and their synthesis can involve intermediates with structural similarities to the target compound. nih.gov The combination of chirality and the phenylalkyl side chain makes it a suitable precursor for fragments of complex molecules where such features are required for biological function. While direct application in a total synthesis is not widely documented, its structural motifs are present in various complex natural products like the icetexane diterpenoids. nih.gov

Applications in Supramolecular Chemistry

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound possesses all the necessary features to participate in supramolecular assembly. mdpi.com

Hydrogen Bonding: The amino (-NH2) and hydroxyl (-OH) groups are excellent hydrogen bond donors and acceptors, enabling the formation of extensive hydrogen-bonding networks.

π-π Stacking: The terminal phenyl group can interact with the phenyl groups of adjacent molecules through π-π stacking, an important organizing force for aromatic compounds.

Hydrophobic Interactions: The pentyl chain provides a hydrophobic segment that can drive assembly in aqueous environments.

These interactions can lead to the formation of self-assembled structures like gels, fibers, or liquid crystals. Amino acids with aromatic residues are known to have a strong propensity for assembly. mdpi.com Furthermore, the ability of the amino alcohol to coordinate with metal ions allows for the creation of metal-organic frameworks (MOFs) or other coordination polymers where the organic ligand dictates the final architecture.

Contributions to Method Development in Organic Synthesis

The demand for chiral vicinal amino alcohols like this compound has been a significant driving force for the development of new synthetic methods. The challenges associated with controlling both chemo- and stereoselectivity in their synthesis have spurred innovation in asymmetric catalysis. westlake.edu.cn

Modern synthetic chemistry has seen the emergence of powerful new strategies to create this structural motif, moving beyond classical methods like the derivatization of amino acids. Key developments include:

Asymmetric Aminohydroxylation: The direct conversion of alkenes into amino alcohols.

Catalytic Reductive Coupling: The coupling of imines and aldehydes using chiral catalysts to form the C-C bond and set the two adjacent stereocenters simultaneously. westlake.edu.cn

Radical C-H Functionalization: The development of methods to selectively functionalize C-H bonds, such as the radical C-H amination of alcohols, provides a novel and efficient route to β-amino alcohols from readily available starting materials. nih.gov

The synthesis and use of compounds like this compound are therefore intrinsically linked to the broader advancement of synthetic organic chemistry, providing both the impetus for new reactions and the tools to carry them out.

Advanced Analytical and Computational Studies of 1 Amino 5 Phenylpentan 2 Ol

Spectroscopic Elucidation of Stereochemistry and Conformational Preferences

The spatial arrangement of atoms and the conformational flexibility of 1-Amino-5-phenylpentan-2-ol are critical to its properties and interactions. A suite of spectroscopic techniques is employed to unravel these three-dimensional features.

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary method for the separation and quantification of the enantiomers of this compound, allowing for the determination of its enantiomeric excess (ee). This technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

The separation mechanism is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, their separation. For amino alcohols like this compound, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective. sigmaaldrich.com The latter are particularly advantageous as they can be used with a wider range of mobile phases, including aqueous-organic mixtures suitable for the polar nature of the analyte. sigmaaldrich.com

Key Parameters in Chiral HPLC Method Development:

| Parameter | Description | Typical Conditions for Amino Alcohols |

| Chiral Stationary Phase | The solid support containing the chiral selector responsible for enantiomeric recognition. | Polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates), Macrocyclic glycopeptides (e.g., teicoplanin). sigmaaldrich.com |

| Mobile Phase | The solvent system that carries the analyte through the column. Its composition is critical for resolution. | Mixtures of alkanes (e.g., hexane, heptane) with alcohols (e.g., isopropanol (B130326), ethanol). Modifiers like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) may be added to improve peak shape and resolution for amino compounds. |

| Detector | The device used to detect the analyte as it elutes from the column. | UV-Vis detector is common if the molecule possesses a chromophore (like the phenyl group in this compound). A chiral detector like a circular dichroism (CD) detector can also be employed. |

| Flow Rate | The speed at which the mobile phase is pumped through the column. | Typically in the range of 0.5 - 2.0 mL/min. |

| Temperature | The temperature of the column during separation. | Can influence the thermodynamics of the chiral recognition process and thus the separation. Often controlled between 20-40 °C. |

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of this compound and for its analysis in complex matrices. However, due to the polar nature of the amino and hydroxyl functional groups, direct analysis by GC is challenging as it can lead to poor peak shape and thermal decomposition. Therefore, derivatization is a crucial prerequisite.

Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. For this compound, this typically involves the reaction of the amine and alcohol groups with a derivatizing agent.

Common Derivatization Strategies for Amino Alcohols:

| Derivatizing Agent | Target Functional Groups | Resulting Derivative | Advantages |

| Silylating Agents (e.g., MTBSTFA) | -OH, -NH2 | tert-butyldimethylsilyl (TBDMS) ethers and amines | Forms stable and less moisture-sensitive derivatives. |

| Acylating Agents (e.g., PFPA) | -OH, -NH2 | Pentafluoropropionyl (PFP) esters and amides | Highly electronegative derivatives that are excellent for electron capture detection (ECD) and produce characteristic mass spectra. nih.gov |

| Fluoroalkyl Chloroformates | -OH, -NH2 | Fluoroalkyl carbamates and carbonates | Allows for rapid, one-step derivatization in aqueous-organic media. researchgate.net |

Once derivatized, the sample is injected into the GC, where the derivatives are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, allowing for identification and quantification. The mass spectrum of the derivatized this compound will exhibit characteristic fragmentation patterns that can be used to confirm its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. nih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR: The chemical shifts of the protons provide information about their electronic environment. The coupling constants between adjacent protons reveal dihedral angles and thus provide insights into the molecule's conformation. For this compound, the protons on the stereogenic centers and the adjacent methylene (B1212753) groups are of particular interest.

¹³C NMR: This technique provides information about the carbon skeleton of the molecule. The number of signals indicates the number of chemically non-equivalent carbon atoms.

NOE (Nuclear Overhauser Effect) Experiments: NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, which is crucial for determining the relative stereochemistry and preferred conformations in solution.

Dynamic processes, such as conformational changes or intermolecular interactions, can also be studied using variable temperature NMR experiments. nih.gov

Vibrational Circular Dichroism (VCD) and electronic Circular Dichroism (CD) are chiroptical techniques that are paramount for determining the absolute configuration of chiral molecules like this compound. americanlaboratory.comnih.gov

Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The phenyl group in this compound acts as a chromophore. The sign and intensity of the Cotton effects in the CD spectrum are characteristic of a specific enantiomer.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light, corresponding to vibrational transitions in the molecule. biotools.us The VCD spectrum provides a rich fingerprint of the molecule's stereochemistry. nih.gov

The assignment of the absolute configuration using VCD involves a comparison of the experimental VCD spectrum with the theoretically calculated spectrum for one of the enantiomers. schrodinger.com The theoretical spectrum is typically obtained using density functional theory (DFT) calculations. If the experimental and calculated spectra show good agreement in terms of the signs and relative intensities of the VCD bands, the absolute configuration of the sample can be confidently assigned. americanlaboratory.comnih.gov

X-ray crystallography provides unambiguous proof of the absolute and relative stereochemistry of a chiral molecule by determining the three-dimensional arrangement of atoms in a single crystal. researchgate.net While obtaining suitable crystals of this compound itself might be challenging, forming a crystalline salt or derivative with a chiral resolving agent or a molecule of known absolute configuration can facilitate crystallization.

The resulting crystal structure will reveal the precise bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's solid-state conformation. researchgate.net This experimental data can also be used to validate the results from computational modeling and spectroscopic analyses in solution.

Theoretical and Computational Chemistry Investigations

Theoretical and computational chemistry plays a vital and complementary role in the study of this compound. nih.govchemrxiv.org These methods provide insights into the molecule's properties at an atomic level, which can be difficult to obtain through experimental means alone.

Computational studies typically involve:

Conformational Analysis: Identifying the low-energy conformations of the molecule in the gas phase or in solution. This is crucial for understanding its dynamic behavior and for interpreting spectroscopic data.

Calculation of Spectroscopic Properties: As mentioned earlier, DFT calculations are essential for predicting VCD and NMR spectra, which are then compared with experimental data for structural and stereochemical assignment. schrodinger.com

Prediction of Physicochemical Properties: Computational methods can be used to predict properties such as pKa, lipophilicity, and reactivity, which are important for understanding the molecule's behavior.

Modeling of Intermolecular Interactions: Understanding how this compound interacts with other molecules, such as chiral selectors in HPLC or biological receptors, can be achieved through molecular docking and molecular dynamics simulations.

The synergy between these advanced analytical techniques and computational methods provides a comprehensive and detailed understanding of the chemical and stereochemical nature of this compound.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, methods like Density Functional Theory (DFT) would be employed to investigate its electronic structure. ub.eduub.edu Calculations would typically utilize basis sets such as 6-31G(d) or larger, like the 6-311++G(d,p), to achieve a balance between accuracy and computational cost. ub.edunih.gov

These calculations would yield crucial information about the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. For this compound, the MEP map would likely show negative potential (red and yellow areas) around the oxygen and nitrogen atoms, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue areas) would be expected around the hydrogen atoms of the amino and hydroxyl groups, highlighting sites for nucleophilic interaction.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Parameter | Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates electron-donating ability |

| LUMO Energy | 1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 9.7 eV | Relates to chemical reactivity and stability |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are heavily dependent on its three-dimensional conformation. nih.govnih.gov Conformational analysis aims to identify the stable, low-energy arrangements of the atoms. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer.

Molecular Dynamics (MD) simulations would provide a more dynamic picture of the molecule's behavior over time. nih.gov By simulating the motion of atoms and molecules under a given force field, MD can explore the conformational landscape and identify the most populated conformational states in different environments, such as in a vacuum or in a solvent like water. nih.gov These simulations can reveal intramolecular hydrogen bonding, which plays a significant role in stabilizing certain conformations. For this compound, hydrogen bonding between the amino and hydroxyl groups would be a key interaction to investigate.

Prediction of Spectroscopic Parameters and Chiroptical Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, quantum chemical calculations can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. Theoretical IR spectra can help in assigning vibrational modes observed in experimental spectra. Calculated NMR chemical shifts, after appropriate scaling, can aid in the structural elucidation of the molecule and its stereoisomers.

Given that this compound is a chiral molecule, the prediction of its chiroptical properties, such as electronic circular dichroism (ECD) and optical rotatory dispersion (ORD), is of particular interest. Time-dependent density functional theory (TD-DFT) is a common method used for this purpose. By comparing the calculated ECD spectrum with the experimental one, the absolute configuration of a chiral center can be determined.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Predicted Parameter (Illustrative) | Application |

|---|---|---|

| IR Spectroscopy | Vibrational frequencies for N-H, O-H, C-H stretches | Functional group identification |

| 1H NMR Spectroscopy | Chemical shifts and coupling constants | Structural elucidation |

| 13C NMR Spectroscopy | Chemical shifts | Carbon skeleton determination |

Computational Design of Ligands and Catalysts

The structural features of this compound, particularly its chiral amino alcohol moiety, make it a valuable scaffold in the design of ligands for asymmetric catalysis and as a building block in medicinal chemistry. nih.gov Computational ligand-based drug design (LBDD) can be used to develop derivatives of this compound with enhanced biological activity. nih.gov

In the context of catalysis, computational modeling can be used to design ligands that, when complexed with a metal center, create a chiral environment that favors the formation of one enantiomer of a product over the other. DFT calculations can be used to model the transition states of catalytic reactions, providing insights into the origins of enantioselectivity and guiding the design of more effective catalysts. mdpi.com Similarly, in drug design, molecular docking simulations can predict how derivatives of this compound might bind to a biological target, such as a protein or enzyme. researchgate.net These simulations can help in identifying key interactions and suggest modifications to the molecular structure to improve binding affinity and specificity. researchgate.net

Future Directions and Emerging Research Opportunities

Development of Highly Sustainable and Atom-Economical Synthetic Pathways

The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the need for processes that are both efficient and environmentally benign. For the synthesis of 1-Amino-5-phenylpentan-2-ol, future research is expected to focus on the development of highly sustainable and atom-economical pathways.

One promising approach involves the use of biocatalysis. Engineered enzymes, such as amine dehydrogenases (AmDHs), have shown remarkable efficiency in the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols. frontiersin.orgnih.gov This method offers high enantioselectivity (>99% ee) and operates under mild conditions using ammonia (B1221849) as an inexpensive amino donor. nih.gov The application of such enzymatic systems to a suitable precursor of this compound could provide a green and efficient synthetic route.

Another avenue for sustainable synthesis is the integration of catalytic hydrogenation with technologies like electrodialysis with bipolar membranes (EDBM). This integrated approach can address the issue of inorganic salt byproducts, a common problem in traditional catalytic hydrogenations that require acids and bases. rsc.org By splitting the resulting salt into the corresponding acid and base, which can then be reused, EDBM offers a closed-loop system that significantly improves the atom economy and reduces waste. rsc.org

Table 1: Comparison of Potential Sustainable Synthetic Methods for Chiral Amino Alcohols

| Method | Key Advantages | Potential Challenges for this compound |

| Biocatalysis (e.g., AmDH) | High enantioselectivity, mild reaction conditions, uses inexpensive reagents. frontiersin.orgnih.gov | Substrate specificity of enzymes may require protein engineering. |

| Catalytic Hydrogenation with EDBM | High atom economy, reuse of reagents, no salt byproduct. rsc.org | Initial setup costs for EDBM, optimization of integrated process. |

| Reductive Amination of Diketones | Utilizes iridium catalysts and formic acid as a hydrogen donor under mild conditions. researchgate.net | Substrate availability and control of regioselectivity. |

Exploration of Novel Asymmetric Catalytic Systems

The development of novel and efficient asymmetric catalytic systems is crucial for the enantioselective synthesis of chiral molecules like this compound. Future research will likely explore a range of catalytic approaches to achieve high yields and enantiomeric excesses.

Furthermore, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have emerged as a novel strategy for the synthesis of chiral β-amino alcohols. westlake.edu.cn This radical polar crossover strategy allows for the modular synthesis of valuable chiral building blocks from readily available starting materials. westlake.edu.cn Adapting such methodologies for the synthesis of γ-amino alcohols like this compound could open up new synthetic pathways.

Table 2: Emerging Asymmetric Catalytic Systems for Amino Alcohol Synthesis

| Catalytic System | Description | Potential Advantages for this compound |

| Ru-Catalyzed Asymmetric Transfer Hydrogenation | Hydrogenation of unprotected α-amino ketones using a ruthenium catalyst. acs.org | Protection-free synthesis, high enantioselectivity. acs.org |

| Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings | Cross-coupling of aldehydes and imines via a radical polar crossover mechanism. westlake.edu.cn | Modular synthesis from simple precursors, potential for high diastereoselectivity. westlake.edu.cn |

| Cu-Catalyzed Asymmetric Propargylic Substitution | Copper-catalyzed reaction of alkyne-functionalized oxetanes with amines. unimi.it | Access to γ-amino alcohols with tertiary carbon stereocenters. unimi.it |

Advanced Applications in Complex Chemical Synthesis

Chiral amino alcohols are valuable intermediates in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs). A key area of future research for this compound will be its utilization as a chiral building block in diversity-oriented synthesis (DOS). DOS strategies aim to generate libraries of structurally diverse molecules from a common starting material, which is a powerful approach in drug discovery. mdpi.com

The vicinal amino alcohol moiety present in this compound is a common structural motif in many biologically active compounds. researchgate.net This makes it a prime candidate for the synthesis of analogues of natural products and other bioactive molecules. For instance, it could be incorporated into scaffolds resembling flavones, coumarins, or other heterocyclic systems known for their pharmacological properties. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, better process control, and the potential for automation. google.comacs.org Future research on this compound should explore the development of continuous flow processes for its synthesis.

Flow chemistry is particularly well-suited for multistep syntheses, as it allows for the direct coupling of reaction steps without the need for intermediate purification. rsc.org A modular flow system could be designed for the synthesis of this compound, incorporating steps such as biphasic oxidation, epoxidation, and epoxide aminolysis in a continuous sequence. rsc.org Such a system would not only enhance efficiency but also facilitate scalability. acs.org

Automated synthesis platforms, which combine flow chemistry with robotic systems and real-time analytics, represent the next frontier in chemical synthesis. These platforms can accelerate reaction optimization and enable the rapid production of compound libraries for screening purposes.

Machine Learning and AI-Driven Computational Chemistry for Design and Discovery

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the field of asymmetric catalysis and chemical synthesis. For a molecule like this compound, these computational tools can be leveraged in several ways.

ML models can be trained on existing datasets of asymmetric reactions to predict the enantioselectivity of new catalyst-substrate combinations. nih.gov This predictive power can significantly reduce the experimental effort required to identify optimal reaction conditions for the synthesis of a specific enantiomer of this compound. nih.gov For instance, random forest and decision tree algorithms have been successfully used to predict enantiomeric excess in asymmetric hydrogenations. nih.gov

Furthermore, ML can be employed in enzyme engineering to guide the directed evolution of biocatalysts with improved activity and specificity for the synthesis of this compound. acs.org By analyzing the structure-function relationships of enzymes, ML algorithms can identify promising mutation sites for enhancing catalytic performance. acs.org This top-down approach to mechanistic elucidation can streamline both catalyst and reaction development. researchgate.net

Q & A

Q. Advanced

- Forced Degradation Studies : Expose to acidic/basic conditions (pH 1–13) and elevated temperatures (40–80°C).

- UV/Vis Spectroscopy : Track degradation kinetics via absorbance changes.

- Stability-Indicating HPLC : Develop methods to separate degradation products.

Thermogravimetric analysis (TGA) assesses thermal stability, while NMR identifies decomposition pathways .

What computational approaches are suitable for predicting the physicochemical properties and binding affinity of this compound?

Q. Advanced

- DFT Calculations : Optimize geometry and calculate electrostatic potentials (software: Gaussian, ORCA).

- Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina or Schrödinger.

- ADMET Prediction : Tools like SwissADME estimate solubility, permeability, and toxicity.

Validate predictions with experimental logP (shake-flask method) and plasma protein binding assays .

Notes

- Methodological Focus : Answers emphasize experimental design, validation, and analytical techniques over definitions.

- Advanced vs. Basic : Questions 1–2 address foundational synthesis/characterization, while 3–7 require specialized expertise.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.